Cas no 1934881-66-9 (1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine)

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine structure
1934881-66-9 structure
商品名:1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
CAS番号:1934881-66-9
MF:C7H14N4
メガワット:154.212860584259
CID:5710498
PubChem ID:131026738

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • EN300-783878
    • 1934881-66-9
    • 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
    • インチ: 1S/C7H14N4/c1-5(2)6(3)11-4-7(8)9-10-11/h4-6H,8H2,1-3H3
    • InChIKey: AOHVTPSUEFHVBZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(N)N=N1)C(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 154.121846464g/mol
  • どういたいしつりょう: 154.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783878-0.1g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
0.1g
$993.0 2025-02-22
Enamine
EN300-783878-2.5g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
2.5g
$2211.0 2025-02-22
Enamine
EN300-783878-1.0g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
1.0g
$1129.0 2025-02-22
Enamine
EN300-783878-5.0g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
5.0g
$3273.0 2025-02-22
Enamine
EN300-783878-0.5g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
0.5g
$1084.0 2025-02-22
Enamine
EN300-783878-10.0g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
10.0g
$4852.0 2025-02-22
Enamine
EN300-783878-0.05g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
0.05g
$948.0 2025-02-22
Enamine
EN300-783878-0.25g
1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-amine
1934881-66-9 95.0%
0.25g
$1038.0 2025-02-22

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine 関連文献

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1934881-66-9 and Product Name: 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine

The compound with the CAS number 1934881-66-9 and the product name 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The triazole core in its molecular structure is particularly noteworthy, as triazoles are known for their broad spectrum of biological activities and have been widely explored in the development of therapeutic agents.

At the heart of this compound's significance lies its 1-(3-Methylbutan-2-yl) substituent, which contributes to its distinct pharmacophoric features. This substitution pattern is not only novel but also offers a strategic platform for further chemical modifications, enabling the design of derivatives with enhanced pharmacological properties. The amine functional group at the 4-position of the triazole ring further enhances its reactivity, making it a versatile building block for synthetic chemistry.

Recent advancements in computational chemistry have allowed researchers to predict the binding interactions of this compound with various biological targets. Studies indicate that the triazole moiety can effectively interact with enzymes and receptors, suggesting potential applications in drug discovery. Specifically, the compound has shown promise in inhibiting certain enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases.

The 3-Methylbutan-2-yl group plays a crucial role in modulating the compound's pharmacokinetic profile. This bulky side chain can influence solubility, metabolic stability, and distribution within biological systems. By optimizing this moiety, researchers aim to enhance the bioavailability and reduce off-target effects, which are critical factors in drug development. The integration of machine learning algorithms has further accelerated the process of identifying optimal substitution patterns, leading to more efficient synthetic routes.

In vitro studies have demonstrated that 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine exhibits notable activity against several disease-related targets. For instance, preliminary data suggest that it may inhibit the activity of certain kinases associated with cancer progression. Additionally, its interaction with bacterial enzymes has been explored, indicating potential applications in combating antibiotic-resistant strains. These findings underscore the compound's versatility and its potential as a lead compound for further drug development.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced catalytic systems have been employed to facilitate key transformations, such as the formation of the triazole ring. These methodologies align with current trends in green chemistry, emphasizing sustainable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex framework of this molecule.

As research progresses, the exploration of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine extends beyond traditional pharmacological applications. Its unique structural features make it an attractive candidate for material science applications as well. For example, researchers are investigating its potential use as a monomer in polymer synthesis due to its ability to form stable covalent bonds under controlled conditions. This interdisciplinary approach highlights the compound's broad utility and opens new avenues for innovation.

The regulatory landscape for new chemical entities like this one is continuously evolving. Regulatory agencies now emphasize comprehensive safety profiles and environmental impact assessments before approving new compounds for clinical use. Consequently, thorough toxicological studies are being conducted to evaluate potential risks associated with 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine, ensuring that it meets stringent safety standards before entering human trials.

Collaborative efforts between academia and industry have been instrumental in advancing research on this compound. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers are accelerating the discovery of novel therapeutic agents derived from this scaffold. These collaborative initiatives not only enhance scientific productivity but also foster innovation across multiple disciplines.

The future prospects for 1934881-66-9 and its derivatives remain promising as new synthetic strategies emerge and our understanding of biological pathways deepens. Continued investment in research infrastructure and interdisciplinary collaboration will be essential to fully realize its potential in addressing global health challenges.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd